molecular formula C26H23N3O7S B2629869 ethyl 4,5-dimethyl-2-(3-(3-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)thiophene-3-carboxylate CAS No. 909008-43-1

ethyl 4,5-dimethyl-2-(3-(3-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)thiophene-3-carboxylate

Cat. No. B2629869
M. Wt: 521.54
InChI Key: ULOLGBZDOHNAAX-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-(3-(3-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C26H23N3O7S and its molecular weight is 521.54. The purity is usually 95%.
BenchChem offers high-quality ethyl 4,5-dimethyl-2-(3-(3-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4,5-dimethyl-2-(3-(3-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Diastereoselective 1,3-Dipolar Cycloaddition The compound ethyl 4,5-dimethyl-2-(3-(3-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)thiophene-3-carboxylate exhibits significant chemical interest due to its structural complexity and potential for diastereoselective reactions. A related research study highlights the reactivity of 1H-pyrrol-2,3-diones with nitrones, yielding substituted pyrrolo[3,2-d]isoxazoles. This reaction pathway underlines the compound's potential in synthesizing complex heterocyclic structures, critical in medicinal chemistry and material science (Moroz et al., 2018).

Spectral and Structural Characterization Another aspect of scientific research on such compounds involves their thorough characterization using various spectroscopic techniques. A study on a related compound, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, involved its synthesis and characterization through IR, 1H-NMR, 13C-NMR, and mass spectral data. Such studies are pivotal for confirming the structure of newly synthesized compounds and understanding their chemical properties (Idhayadhulla et al., 2010).

Insights into Molecular Structure and Interactions

Crystallographic Studies Understanding the molecular packing, intermolecular forces, and functional group effects in derivatives of such compounds is crucial. A study on thiophene derivatives, closely related to the compound of interest, delves into the solid-state structures, discussing the impact of functional groups and intermolecular forces. Such insights are crucial for designing materials with specific properties, including pharmaceuticals and electronic materials (Bettencourt‐Dias et al., 2005).

Quantum Chemical Approaches Additionally, compounds such as ethyl 4,5-dimethyl-2-(3-(3-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)thiophene-3-carboxylate offer a rich framework for theoretical studies. For example, a related compound, ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate, was analyzed using Density Functional Theory (DFT) and other quantum chemical methods to understand its geometric, spectral, and thermodynamic properties. Such studies are vital for predicting reactivity, designing new compounds, and exploring their applications in fields like nonlinear optics (Singh et al., 2013).

properties

IUPAC Name

ethyl 4,5-dimethyl-2-[3-(3-nitrophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O7S/c1-4-35-26(32)19-14(2)15(3)37-25(19)27-23(30)20-21(16-9-8-12-18(13-16)29(33)34)28(36-22(20)24(27)31)17-10-6-5-7-11-17/h5-13,20-22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOLGBZDOHNAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4,5-dimethyl-2-(3-(3-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)thiophene-3-carboxylate

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